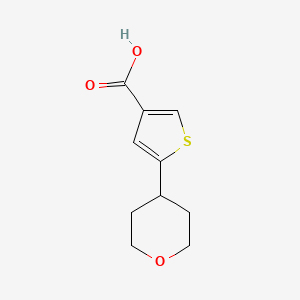

5-(テトラヒドロピラン-4-イル)-チオフェン-3-カルボン酸

概要

説明

Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . Thiophene-3-carboxylic acid is a carboxylic acid derivative of thiophene, a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom.

科学的研究の応用

有機半導体開発

5-(テトラヒドロピラン-4-イル)-チオフェン-3-カルボン酸: は、有機エレクトロニクスの分野において重要な化合物です。 そのチオフェンコアは、安定なπ共役系を有するため、有機半導体の開発に特に有用であり、効率的な電荷輸送に不可欠です 。これは、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)での使用候補となります。

医薬品化学: 抗がん剤

チオフェン誘導体は、抗がん剤として有望であることが示されています。 5-(オキサン-4-イル)チオフェン-3-カルボン酸のユニークな構造により、がん細胞の増殖を阻害する効果を試験できる新規化合物の合成が可能になります .

抗炎症薬

チオフェン誘導体の抗炎症作用により、5-(テトラヒドロピラン-4-イル)-チオフェン-3-カルボン酸は、非ステロイド系抗炎症薬(NSAIDs)の合成における潜在的な前駆体となります。 その修飾により、効力が高く副作用の少ない新規薬物の開発につながる可能性があります .

抗菌用途

研究により、チオフェン化合物は抗菌作用を示す可能性があることが示されています。 そのため、5-(オキサン-4-イル)チオフェン-3-カルボン酸は、耐性菌株やその他の病原菌と闘うのに役立つ新しい抗菌剤の製造に使用できます .

腐食抑制

工業化学において、チオフェン誘導体は腐食抑制剤として知られています。5-(テトラヒドロピラン-4-イル)-チオフェン-3-カルボン酸は、コーティングや添加剤に組み込むことができ、金属の腐食から保護することで、金属部品や構造物の寿命を延ばすことができます .

材料科学: 導電性ポリマー

チオフェン環は、導電性ポリマーの合成における重要な成分です。5-(オキサン-4-イル)チオフェン-3-カルボン酸は、重合または共重合して、センサーや太陽電池など、さまざまな用途で使用できる望ましい電気的特性を持つ材料を形成できます .

作用機序

Tetrahydropyrans

are important motifs in biologically active molecules . They are used in the synthesis of natural products and medicinal chemistry programs . The synthesis of tetrahydropyrans is based on typical retrosynthetic disconnections, and various strategies related to tetrahydropyran ring formation are discussed in the context of natural product synthesis .

Thiophenes

and their derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

生化学分析

Biochemical Properties

5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the degradation of extracellular matrix proteins, such as collagenase . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of matrix metalloproteinases, which play a crucial role in tissue remodeling and repair . Additionally, 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid can impact the expression of genes involved in inflammatory responses, thereby influencing cellular behavior and function.

Molecular Mechanism

At the molecular level, 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific context. For instance, the compound has been found to inhibit the activity of certain matrix metalloproteinases, thereby reducing the degradation of extracellular matrix proteins . Additionally, 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid has been associated with sustained modulation of cellular processes, including changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting tissue repair and reducing inflammation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of enzymes involved in the degradation of extracellular matrix proteins, such as collagenase . Additionally, it can affect the levels of metabolites involved in inflammatory responses and tissue remodeling.

Transport and Distribution

The transport and distribution of 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported to sites of tissue injury, where it can exert its effects on tissue repair and inflammation.

Subcellular Localization

The subcellular localization of 5-(Tetrahydro-pyran-4-yl)-thiophene-3-carboxylic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the extracellular matrix, where it can interact with matrix metalloproteinases and other proteins involved in tissue remodeling.

特性

IUPAC Name |

5-(oxan-4-yl)thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c11-10(12)8-5-9(14-6-8)7-1-3-13-4-2-7/h5-7H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASFWAPVXBHVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

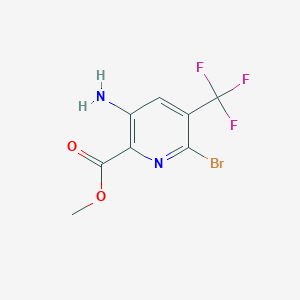

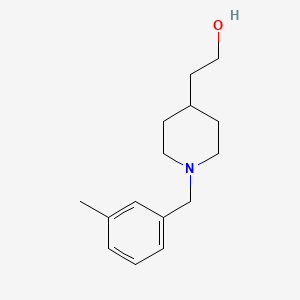

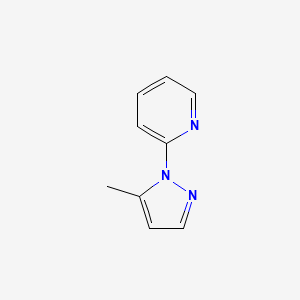

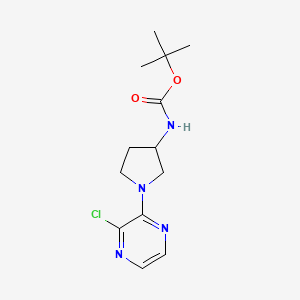

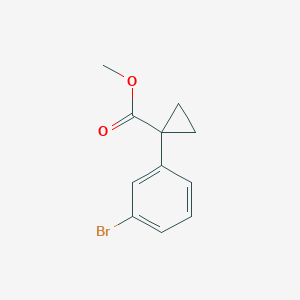

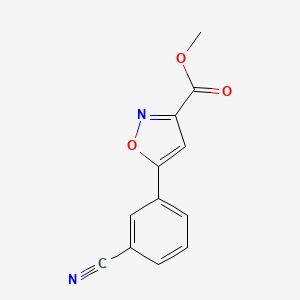

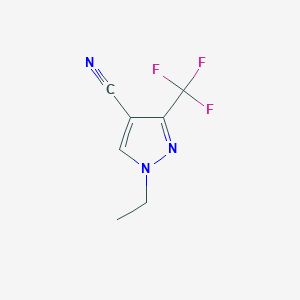

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

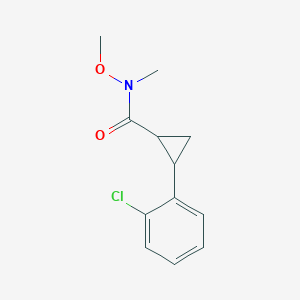

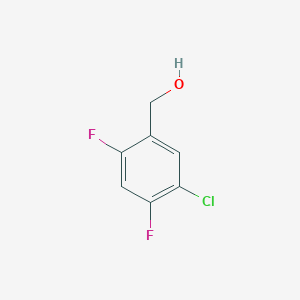

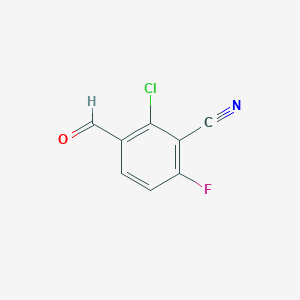

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol](/img/structure/B1467800.png)

![8-Methyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1467807.png)

![2-Methoxymethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-2H-tetrazole](/img/structure/B1467815.png)

![4-[4-(Propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1467816.png)